molecular formula C8H4BrF2IN2 B13499862 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole

6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole

Cat. No.: B13499862
M. Wt: 372.94 g/mol
InChI Key: BEYTULWYKQKMQT-UHFFFAOYSA-N
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Description

6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole: is a heterocyclic compound that features a unique combination of bromine, iodine, and difluoromethyl groups attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole typically involves multi-step organic reactions. One common method includes the halogenation of an indazole precursor, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents like potassium permanganate or hydrogen peroxide.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized indazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole serves as a versatile building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are exploring its effects on various biological targets, including enzymes and receptors.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug development.

Industry: In the materials science industry, the compound’s unique electronic properties are being studied for applications in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 6-bromo-2-(difluoromethyl)-3-fluoropyridine
  • 2-bromo-6-(difluoromethyl)pyridine
  • 3-bromo-2-(difluoromethyl)pyridine

Comparison: Compared to these similar compounds, 6-bromo-2-(difluoromethyl)-3-iodo-2H-indazole stands out due to the presence of both bromine and iodine atoms, which confer unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific halogenation patterns and functional group compatibility.

Properties

Molecular Formula

C8H4BrF2IN2

Molecular Weight

372.94 g/mol

IUPAC Name

6-bromo-2-(difluoromethyl)-3-iodoindazole

InChI

InChI=1S/C8H4BrF2IN2/c9-4-1-2-5-6(3-4)13-14(7(5)12)8(10)11/h1-3,8H

InChI Key

BEYTULWYKQKMQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1Br)C(F)F)I

Origin of Product

United States

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